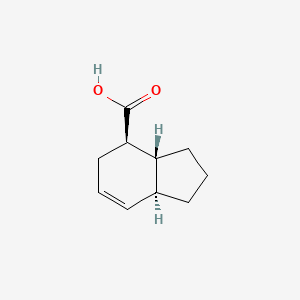
(3AR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid is a complex organic compound characterized by its unique hexahydroindene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid typically involves the hydrogenation of indene derivatives under specific conditions. One common method includes the catalytic hydrogenation of indene in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the indene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes are designed to maximize yield and efficiency while minimizing the use of hazardous reagents. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3AR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
(3AR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3AR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3aR,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-ol: Shares a similar hexahydroindene structure but with additional functional groups.
(3aR,4S,7S,7aS)-4,5,6,7,8,8-hexachloro-2-{6-[(3aR,4R,7R,7aS)-4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]hexyl}-3a,4,7,7a-tetrahydro-1H-4,7-methano-isoindole-1,3(2H)-dione: Contains additional halogen atoms and a more complex structure.
Uniqueness
(3AR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(3aR,4R,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,7-9H,1,3,5-6H2,(H,11,12)/t7-,8+,9+/m0/s1 |
InChI Key |
JOGXUBWLGICVIC-DJLDLDEBSA-N |
Isomeric SMILES |
C1C[C@H]2C=CC[C@H]([C@@H]2C1)C(=O)O |
Canonical SMILES |
C1CC2C=CCC(C2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















